Cas no 1993367-57-9 (trans-2-(pentylamino)cyclohexan-1-ol)

trans-2-(pentylamino)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- trans-2-(pentylamino)cyclohexan-1-ol
- Cyclohexanol, 2-(pentylamino)-, (1S,2S)-
- (1S,2S)-2-(pentylamino)cyclohexan-1-ol
- AKOS040822949
- 1993367-57-9
- F6545-4274
-
- Inchi: 1S/C11H23NO/c1-2-3-6-9-12-10-7-4-5-8-11(10)13/h10-13H,2-9H2,1H3/t10-,11-/m0/s1
- InChI Key: DYRMEAHSAJJJFX-QWRGUYRKSA-N
- SMILES: [C@H]1(O)CCCC[C@@H]1NCCCCC
Computed Properties
- Exact Mass: 185.177964357g/mol
- Monoisotopic Mass: 185.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 2.2
Experimental Properties
- Density: 0.93±0.1 g/cm3(Predicted)
- Boiling Point: 284.6±33.0 °C(Predicted)
- pka: 15.02±0.40(Predicted)
trans-2-(pentylamino)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-4274-0.25g |
trans-2-(pentylamino)cyclohexan-1-ol |
1993367-57-9 | 95%+ | 0.25g |
$180.0 | 2023-09-06 | |
Life Chemicals | F6545-4274-0.5g |
trans-2-(pentylamino)cyclohexan-1-ol |
1993367-57-9 | 95%+ | 0.5g |
$190.0 | 2023-09-06 | |
Life Chemicals | F6545-4274-5g |
trans-2-(pentylamino)cyclohexan-1-ol |
1993367-57-9 | 95%+ | 5g |
$664.0 | 2023-09-06 | |
Life Chemicals | F6545-4274-10g |
trans-2-(pentylamino)cyclohexan-1-ol |
1993367-57-9 | 95%+ | 10g |
$935.0 | 2023-09-06 | |
Life Chemicals | F6545-4274-2.5g |
trans-2-(pentylamino)cyclohexan-1-ol |
1993367-57-9 | 95%+ | 2.5g |
$438.0 | 2023-09-06 | |
Life Chemicals | F6545-4274-1g |
trans-2-(pentylamino)cyclohexan-1-ol |
1993367-57-9 | 95%+ | 1g |
$201.0 | 2023-09-06 |
trans-2-(pentylamino)cyclohexan-1-ol Related Literature
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on trans-2-(pentylamino)cyclohexan-1-ol
Professional Introduction to trans-2-(pentylamino)cyclohexan-1-ol (CAS No. 1993367-57-9)
trans-2-(pentylamino)cyclohexan-1-ol, with the CAS number 1993367-57-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its cyclohexane backbone substituted with a pentylamino group at the 2-position and a hydroxyl group at the 1-position, has garnered attention due to its unique structural and functional properties. The stereochemistry of the cyclohexane ring, specifically the trans configuration, plays a crucial role in determining its biological activity and interactions with biological targets.
The synthesis and characterization of trans-2-(pentylamino)cyclohexan-1-ol involve advanced organic chemistry techniques, including stereoselective reactions and functional group transformations. The presence of both an amine and a hydroxyl group in the molecule makes it a versatile intermediate for further derivatization, enabling the development of novel compounds with tailored properties. Recent advancements in synthetic methodologies have improved the efficiency and yield of its production, making it more accessible for research applications.
In the realm of pharmaceutical research, trans-2-(pentylamino)cyclohexan-1-ol has been explored for its potential biological activities. The amine group can form hydrogen bonds and interact with various biological targets, while the hydroxyl group can participate in solubility modulation and metabolic stability. Studies have indicated that derivatives of this compound may exhibit properties relevant to neurological disorders, inflammation, and other therapeutic areas. The trans configuration of the cyclohexane ring enhances its binding affinity to certain receptors by optimizing steric interactions.
The structural motif of cyclohexan-1-ol is well-documented for its role in drug design due to its ability to mimic natural amino acid structures. This feature has led to investigations into its potential as a scaffold for peptidomimetics, which are designed to mimic the bioactivity of peptides without their drawbacks. The incorporation of a pentylamino group further enhances the lipophilicity of the molecule, making it suitable for membrane-bound receptor interactions. Such properties are particularly valuable in the development of drugs targeting diseases that involve membrane receptors.
Recent research has highlighted the importance of stereochemistry in drug efficacy. The trans configuration of cyclohexan-1-ol in trans-2-(pentylamino)cyclohexan-1-ol ensures optimal spatial orientation for binding to biological targets. This stereochemical specificity has been demonstrated in various pharmacological studies where enantiomeric differences significantly impact biological activity. The compound's potential as a chiral building block for drug development has been further supported by computational modeling studies, which predict favorable binding interactions with specific protein targets.
The chemical properties of trans-2-(pentylamino)cyclohexan-1-ol also make it an interesting candidate for material science applications. Its ability to form stable complexes with other molecules has been explored in the development of novel materials for drug delivery systems. For instance, its amphiphilic nature allows it to self-assemble into micelles or nanoparticles, which can encapsulate therapeutic agents and enhance their delivery efficiency. These applications are particularly relevant in targeted therapy, where controlled release mechanisms are crucial for improving treatment outcomes.
The synthesis of trans-2-(pentylamino)cyclohexan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advances in asymmetric synthesis have enabled more efficient routes to this compound, reducing the need for expensive chiral auxiliaries or catalysts. These improvements have not only lowered production costs but also made it feasible to scale up synthesis for industrial applications. The availability of high-purity samples is essential for rigorous biological testing and formulation development.
In conclusion, trans-2-(pentylamino)cyclohexan-1-ol (CAS No. 1993367-57-9) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features, including the trans configuration of the cyclohexane ring and the presence of both an amine and a hydroxyl group, make it a versatile intermediate for further chemical modifications. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in modern chemical and pharmaceutical innovation.
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